(3-Chloropyridin-4-yl)methyl 3-aminobenzoate
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Overview
Description
(3-Chloropyridin-4-yl)methyl 3-aminobenzoate is a chemical compound with the molecular formula C13H11ClN2O2 It is known for its unique structure, which combines a chloropyridine moiety with an aminobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropyridin-4-yl)methyl 3-aminobenzoate typically involves the reaction of 3-chloropyridine-4-carboxaldehyde with 3-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving solvents such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
(3-Chloropyridin-4-yl)methyl 3-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(3-Chloropyridin-4-yl)methyl 3-aminobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloropyridin-4-yl)methyl 3-aminobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloropyridin-4-yl)methyl 4-aminobenzoate
- (3-Chloropyridin-4-yl)methyl 2-aminobenzoate
- (3-Bromopyridin-4-yl)methyl 3-aminobenzoate
Uniqueness
(3-Chloropyridin-4-yl)methyl 3-aminobenzoate is unique due to its specific combination of a chloropyridine and an aminobenzoate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity .
Properties
IUPAC Name |
(3-chloropyridin-4-yl)methyl 3-aminobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-12-7-16-5-4-10(12)8-18-13(17)9-2-1-3-11(15)6-9/h1-7H,8,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXJAGLAYDQMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)OCC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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